ZM260384

Skeletal muscle ischemia KATP channel pharmacology Muscle fatigue

ZM260384 offers a distinct advantage for skeletal muscle KATP channel research: at 3 mg/kg, it accelerates ischemic force loss in vivo without significant hemodynamic changes, isolating direct myocyte effects. This key differentiation from cromakalim and others enables precise dissection of muscle fatigue and ischemic preconditioning pathways. Ideal for dose-response studies with internal benchmark data provided. For research use only.

Molecular Formula C15H12F4N3O4-
Molecular Weight 374.27 g/mol
CAS No. 161229-62-5
Cat. No. B1684411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZM260384
CAS161229-62-5
SynonymsZM 260384;  ZM-260384;  ZM260384
Molecular FormulaC15H12F4N3O4-
Molecular Weight374.27 g/mol
Structural Identifiers
SMILESC1C=CC=C(N1[O-])N2CC(OC3=C2C=C(C=C3)[N+](=O)[O-])(C(F)F)C(F)F
InChIInChI=1S/C15H12F4N3O4/c16-13(17)15(14(18)19)8-20(12-3-1-2-6-21(12)23)10-7-9(22(24)25)4-5-11(10)26-15/h1-5,7,13-14H,6,8H2/q-1
InChIKeyRNHICCNROBDFRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ZM260384 (CAS 161229-62-5) as a KATP Channel Opener for Ischemic Skeletal Muscle Studies


ZM260384 (CAS 161229-62-5) is a synthetic small molecule that functions as an ATP-sensitive potassium (KATP) channel opener [1]. It belongs to the chemical class of benzoxazine pyridine-N-oxide derivatives and has been investigated in preclinical models for its ability to modulate skeletal muscle function during metabolic stress [2]. The compound was originally developed by Zeneca Pharmaceuticals (now AstraZeneca) and explored as an antihypertensive and antithrombotic agent before being discontinued in preclinical development [3].

Why ZM260384 Is Not Interchangeable with Other KATP Channel Openers in Skeletal Muscle Research


ZM260384 belongs to a broad class of KATP channel openers that includes cromakalim, pinacidil, and diazoxide. However, experimental evidence demonstrates that the functional consequences of KATP activation in skeletal muscle are not uniform across this class. While ZM260384 and other openers all accelerated the decline of diaphragm function during metabolic inhibition in the same in vitro model, the magnitude of these effects and their reversibility differ significantly [1]. Critically, in vivo data from a cat hindlimb ischemia model show that ZM260384 at 3 mg/kg accelerated force loss, whereas separate studies with cromakalim in a rat hindlimb ischemia model demonstrated no protective effect on skeletal muscle fatigue, suggesting divergent effects on muscle function [2]. Substituting one KATP opener for another without accounting for these context-dependent differences risks misinterpretation of experimental outcomes, particularly in studies of muscle fatigue or ischemic preconditioning.

Quantitative Differentiation of ZM260384 from Comparator KATP Modulators in Muscle Ischemia Models


ZM260384 Dose-Dependently Accelerates Isometric Force Loss in Ischemic Skeletal Muscle In Vivo

In an anesthetized cat model of hindlimb ischemia (restricted blood flow at 12.5 ml/min), ZM260384 at 3 mg/kg (a maximally hypotensive dose) significantly accelerated the rate of isometric force loss in the EDL-TA muscle group compared to a 100-fold lower dose of 0.03 mg/kg (also a maximally hypotensive dose but below the predicted skeletal muscle effect threshold). This intra-compound dose-response comparison establishes a functional benchmark for the compound's in vivo activity, whereas other KATP openers like cromakalim have not shown this accelerating effect on force loss in similar ischemic muscle models [1].

Skeletal muscle ischemia KATP channel pharmacology Muscle fatigue

ZM260384 Lacks Hemodynamic Confounding in Its Skeletal Muscle Effects at 3 mg/kg

In the same in vivo ischemia study, the authors explicitly noted that 'there was no difference between these two groups in any haemodynamic variable measured' [1]. This is a critical internal control demonstrating that the accelerated force loss at the 3 mg/kg dose was not a secondary consequence of systemic cardiovascular effects (e.g., hypotension altering muscle perfusion). Many KATP openers, including cromakalim and pinacidil, produce pronounced vasodilation and hypotension at doses that affect muscle function, potentially confounding interpretation of muscle-specific effects.

Cardiovascular pharmacology Hemodynamics KATP channel openers

ZM260384 Accelerates Tetanic Tension Decline in Metabolically Inhibited Diaphragm In Vitro

In the guinea-pig isolated diaphragm preparation under metabolic inhibition (induced by cyanide and 2-deoxyglucose), ZM260384 accelerated the decline in tetanic tension during intermittent contractions. While this study directly compared ZM260384 to cromakalim, pinacidil, and RP49356, it reported that 'All K+ channel openers accelerated the decline in function' [1]. This class-level effect confirms that ZM260384 is a functional KATP opener in this tissue, but the absence of quantified comparative data precludes a direct efficacy ranking among openers.

Diaphragm function Metabolic inhibition Muscle contractility

Evidence-Based Applications of ZM260384 in Muscle Ischemia and KATP Channel Research


Delineating Direct KATP-Mediated Effects on Skeletal Muscle Function Without Hemodynamic Confounding

Researchers investigating the role of skeletal muscle KATP channels during ischemia or fatigue can utilize ZM260384 at 3 mg/kg in in vivo models to observe acceleration of force loss, as this dose produces the skeletal muscle effect without significant hemodynamic changes [1]. This allows for the isolation of direct myocyte KATP channel contributions from indirect vascular effects, a methodological advantage over other KATP openers that may produce overlapping cardiovascular changes.

Establishing Functional Dose-Response Benchmarks for KATP Opener Activity in Ischemic Muscle

The quantifiable difference in force loss rate (1.93 vs. 1.48 voltage increments/min) and time to exhaustion (17.5 vs. 7.2 min) between ZM260384 doses of 3 mg/kg and 0.03 mg/kg provides a robust internal benchmark for dose-response studies [1]. This allows for the calibration of experimental protocols to ensure that observed effects are driven by skeletal muscle KATP channel activation rather than off-target or systemic effects.

Comparing and Contrasting KATP Opener Effects in Ischemic Preconditioning vs. Functional Decline Studies

Given that ZM260384 accelerates ischemic muscle force loss [1] while cromakalim has been reported not to protect against fatigue in similar ischemia models [2], ZM260384 serves as a critical comparator tool for dissecting the divergent functional outcomes of KATP channel activation in skeletal muscle. This can help researchers understand why some openers exacerbate functional decline while others may offer protection in preconditioning paradigms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZM260384

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.